molecular formula C10H13NO3 B15206088 4,5-Dimethoxy-2,3-dihydrobenzofuran-3-amine

4,5-Dimethoxy-2,3-dihydrobenzofuran-3-amine

Cat. No.: B15206088
M. Wt: 195.21 g/mol
InChI Key: XJUCIUFRDIMREY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dimethoxy-2,3-dihydrobenzofuran-3-amine is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of two methoxy groups at the 4 and 5 positions, and an amine group at the 3 position of the dihydrobenzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethoxy-2,3-dihydrobenzofuran-3-amine typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4,5-dimethoxyphenol, which serves as the starting material.

    Formation of Benzofuran Ring: The 4,5-dimethoxyphenol undergoes a cyclization reaction to form the benzofuran ring. This can be achieved through various methods, including the use of Lewis acids or transition metal catalysts.

    Introduction of Amine Group: The amine group is introduced at the 3 position of the benzofuran ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethoxy-2,3-dihydrobenzofuran-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted benzofuran derivatives .

Scientific Research Applications

4,5-Dimethoxy-2,3-dihydrobenzofuran-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,5-Dimethoxy-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-2,3-dihydrobenzofuran-3-amine: Similar structure but with one methoxy group.

    5-Methoxy-2,3-dihydrobenzofuran-3-amine: Similar structure but with one methoxy group at a different position.

    2,3-Dihydrobenzofuran-3-amine: Lacks methoxy groups.

Uniqueness

4,5-Dimethoxy-2,3-dihydrobenzofuran-3-amine is unique due to the presence of two methoxy groups, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. The dual methoxy substitution may enhance its binding affinity to specific molecular targets and improve its overall efficacy in various applications .

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

4,5-dimethoxy-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C10H13NO3/c1-12-8-4-3-7-9(10(8)13-2)6(11)5-14-7/h3-4,6H,5,11H2,1-2H3

InChI Key

XJUCIUFRDIMREY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)OCC2N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.